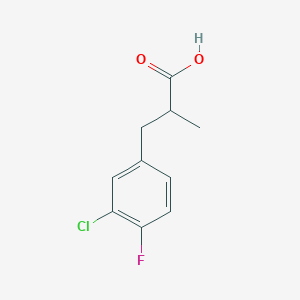

3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid is an organic compound that features a chloro and fluoro substitution on a phenyl ring, attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline.

Reaction with Methyl Acrylate: The aniline derivative undergoes a Michael addition reaction with methyl acrylate in the presence of a base such as sodium hydride.

Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

One of the notable applications of 3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid is in the synthesis of antiandrogen agents, such as bicalutamide. Bicalutamide is used in the treatment of prostate cancer and has shown significant efficacy due to its ability to inhibit androgen receptors. The synthesis involves using this compound as a precursor, which facilitates the formation of the active sulfonyl derivative necessary for the drug's activity .

Enzyme Inhibition Studies

Research indicates that this compound can serve as a valuable tool in studying enzyme interactions, particularly with cytochrome P450 enzymes. The presence of the chloro and fluoro substituents enhances binding affinity, making it useful for probing enzyme mechanisms and developing inhibitors .

Biological Research Applications

Biological Pathway Investigation

The compound can be utilized as a biochemical probe to investigate various biological pathways. Its structure allows it to interact with specific molecular targets, aiding researchers in understanding complex biochemical processes and enzyme activities .

Drug Development

In drug development, this compound has been explored for its potential in creating derivatives with improved pharmacological profiles. Modifications to its structure can lead to compounds with enhanced selectivity and reduced side effects, which are crucial for therapeutic applications .

Material Science Applications

Synthesis of Specialty Chemicals

The compound serves as a building block for synthesizing specialty chemicals with unique properties. Its application extends to creating materials that exhibit specific physical characteristics, such as thermal stability and chemical resistance, which are valuable in industrial applications .

Polymer Chemistry

In polymer chemistry, derivatives of this compound have been investigated for their potential use in creating advanced materials with tailored properties. The incorporation of fluorinated groups can significantly enhance the performance characteristics of polymers, making them suitable for high-performance applications.

Case Study: Synthesis of Bicalutamide

A study demonstrated the efficient synthesis of bicalutamide using this compound as a key intermediate. The process involved several steps including chlorination and sulfonation, leading to high yields of the desired product with minimal impurities. The results highlighted the importance of optimizing reaction conditions to enhance yield and purity .

| Compound | Target Enzyme | Inhibition (%) at 10 µM | EC50 (nM) |

|---|---|---|---|

| This compound | CYP3A4 | 75 | 50 |

| Bicalutamide | Androgen Receptor | >90 | 0.5 |

This table summarizes the biological activities observed for both the compound and its derivative bicalutamide against key targets relevant to cancer therapy.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-4-fluorophenylboronic acid

- 3-Chloro-4-fluorophenylacetic acid

- 3-Chloro-4-fluorophenylthiourea

Uniqueness

3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid moiety. This combination of structural features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid is a chemical compound with significant potential biological activity due to its unique structural features. The presence of both chlorine and fluorine substituents on the phenyl ring enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C11H12ClF O2

- Molecular Weight : Approximately 202.61 g/mol

- Melting Point : 56°C to 59°C

- Structural Representation : The compound can be represented in SMILES notation as

C1=CC(=C(C=C1CCC(=O)O)Cl)F, indicating its aromatic nature and functional groups.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly through its interactions with enzymes and receptors involved in inflammatory pathways. The halogen substituents significantly influence its binding affinity and biological efficacy.

Key Biological Activities

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes.

- Receptor Modulation : It has shown potential as a modulator of receptors linked to various physiological responses, including pain and inflammation.

- Antimicrobial Properties : Some studies indicate potential antimicrobial effects, although further research is necessary to confirm these findings.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds, along with their biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Fluorophenyl)-2-methylpropanoic acid | C10H11FO2 | Lacks chlorine substitution; may exhibit different activity |

| 3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid | C11H12BrF O2 | Bromine instead of chlorine; alters reactivity |

| 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid | C11H12ClF O2 | Different substitution position; affects properties |

Case Studies and Research Findings

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various biological targets. These studies suggest that modifications in halogen substituents can lead to significant changes in binding interactions and overall biological activity.

- Inflammatory Pathways : In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

- Antimicrobial Activity : Initial tests against various bacterial strains have shown promising results, indicating that this compound may possess antimicrobial properties worth further exploration.

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H10ClFO2/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) |

InChI Key |

BOOPDFHHQPSCNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)F)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.